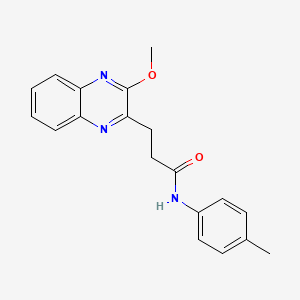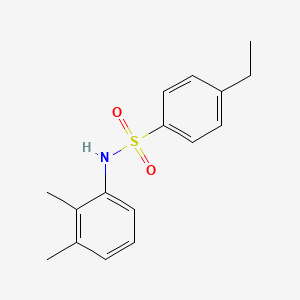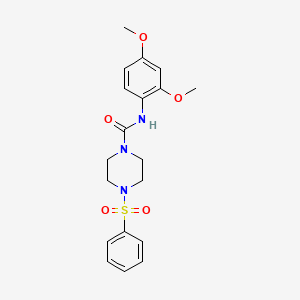![molecular formula C14H15NO4 B5315677 4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate](/img/structure/B5315677.png)
4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AIBN (azobisisobutyronitrile) and is widely used as a radical initiator in polymerization reactions.
Mécanisme D'action
The mechanism of action of 4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate involves the generation of free radicals upon heating. These free radicals initiate the polymerization reaction by attacking the double bonds in the monomer molecules, leading to the formation of polymer chains. The radical generation process is highly controlled and can be adjusted to suit specific polymerization reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate. However, studies have shown that exposure to AIBN can cause skin irritation and respiratory problems in humans. Therefore, it is essential to handle this compound with care and follow appropriate safety protocols.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate as a radical initiator is its high efficiency. AIBN can initiate polymerization reactions at lower temperatures and in shorter reaction times compared to other radical initiators. Additionally, AIBN is relatively stable and can be stored for extended periods without significant degradation.
However, AIBN has some limitations in lab experiments. It is highly reactive and can lead to unwanted side reactions if not used correctly. Additionally, AIBN is not compatible with some types of monomers, limiting its use in certain polymerization reactions.
Orientations Futures
There are several future directions for research on 4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. Additionally, researchers are exploring the use of AIBN in the production of new types of polymers with unique properties.
Another area of research is the use of AIBN in the preparation of nanoparticles for various applications, including drug delivery and imaging. Additionally, researchers are investigating the use of AIBN in the production of surfactants with enhanced properties.
Conclusion:
In conclusion, 4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate is a versatile chemical compound with numerous applications in scientific research. Its high efficiency as a radical initiator makes it a popular choice for polymerization reactions. However, its highly reactive nature requires careful handling and appropriate safety protocols. There are several future directions for research on this compound, including the development of new synthesis methods and the production of new types of polymers and nanoparticles.
Méthodes De Synthèse
The synthesis of 4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate involves the reaction of phenylacetic acid with acetic anhydride and acetonitrile in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield. This synthesis method is widely used in the production of AIBN on an industrial scale.
Applications De Recherche Scientifique
4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate has a wide range of applications in scientific research. It is commonly used as a radical initiator in polymerization reactions, which is a crucial step in the production of various types of polymers. AIBN is also used in the synthesis of various organic compounds, such as esters, amides, and nitriles. Additionally, AIBN has been used in the production of nanoparticles and in the preparation of surfactants.
Propriétés
IUPAC Name |
[4-[(E,3Z)-3-acetyloxyiminobut-1-enyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-10(15-19-12(3)17)4-5-13-6-8-14(9-7-13)18-11(2)16/h4-9H,1-3H3/b5-4+,15-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEJPBDHSVQULW-QPYLURDPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C)C=CC1=CC=C(C=C1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)C)/C=C/C1=CC=C(C=C1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(4-methoxyphenyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5315594.png)
![ethyl 1-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B5315608.png)
![4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B5315614.png)
![5-[1-(4-fluorobenzyl)-3-piperidinyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5315618.png)

![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(3-pyridinyloxy)acetyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5315636.png)

![1-[(dimethylamino)sulfonyl]-N-[2-(3,4-dimethylphenoxy)-1-methylethyl]-4-piperidinecarboxamide](/img/structure/B5315648.png)
![isopropyl 2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5315655.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5315661.png)
![4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine](/img/structure/B5315663.png)
![[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride](/img/structure/B5315672.png)

![N-(3-chlorophenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5315684.png)